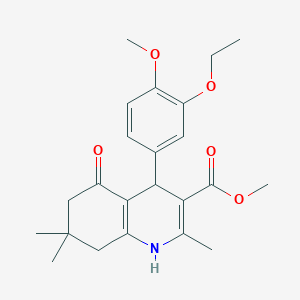
Methyl 4-(3-ethoxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-ethoxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C23H29NO5 and its molecular weight is 399.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cyclization of Amino-Acid Derivatives
Dieckmann cyclization has been utilized to create tetrahydroquinolin-4-ones, demonstrating the compound's role in synthesizing complex cyclic structures. This process highlights its significance in medicinal chemistry for developing new therapeutic agents (Proctor, Ross, & Tapia, 1972).
Calcium Channel Antagonistic Activity
Research on derivatives of hexahydroquinoline, including compounds structurally related to the one , has shown potential calcium channel antagonistic activity. This suggests its applications in designing new drugs for cardiovascular diseases, highlighting the compound's relevance in drug discovery and development (Şimşek et al., 2006).
Synthetic Approaches and Crystallographic Studies
Synthetic methods for creating related hexahydroquinoline derivatives offer insights into their chemical properties and potential applications in designing materials with specific functions. Crystallographic studies provide a deeper understanding of their molecular structure, facilitating the development of compounds with desired physical and chemical characteristics (Kovalenko et al., 2019).
Novel Synthetic Methods
Innovative synthetic approaches, such as microwave irradiation, have been employed to synthesize hexahydroquinoline derivatives efficiently. These methods underscore the compound's utility in organic synthesis and pharmaceutical research, offering pathways to create a variety of biologically active molecules in an efficient and environmentally friendly manner (Hong, 2006).
Heterocyclic Derivative Syntheses
The compound's role in the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation showcases its importance in the field of organic chemistry. This process facilitates the development of complex molecules with potential applications in drug design and material science (Bacchi et al., 2005).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as the immunomodulatory imide drugs (imids), are known to target the protein cereblon (crbn) .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it may interact with its target protein, potentially altering its function .
Biochemical Pathways
Similar compounds, such as imids, are known to modulate various biochemical pathways, including those involving tnf, il-6, vegf, nf-kb, etc .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are readily prepared .
Result of Action
Similar compounds are known to have anti-inflammatory and anti-angiogenic properties .
Action Environment
Similar compounds are known to be stable and environmentally benign .
Eigenschaften
IUPAC Name |
methyl 4-(3-ethoxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-7-29-18-10-14(8-9-17(18)27-5)20-19(22(26)28-6)13(2)24-15-11-23(3,4)12-16(25)21(15)20/h8-10,20,24H,7,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPUMDZYLHYBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
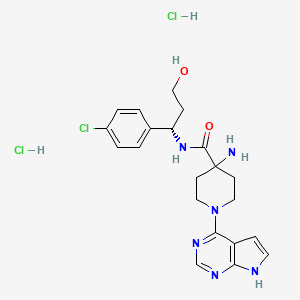
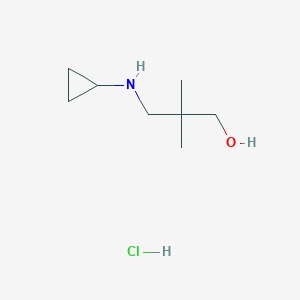
![N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
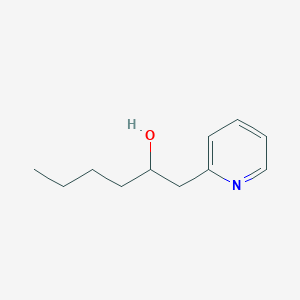
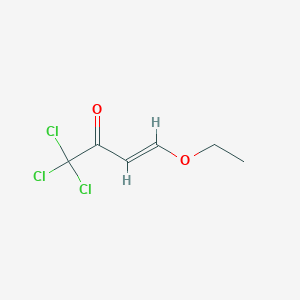
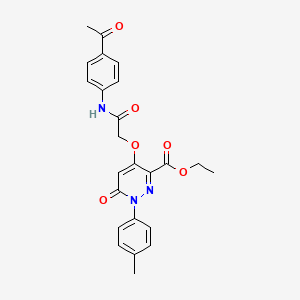

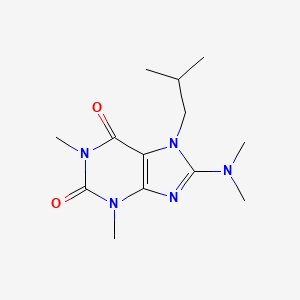
![5,5-Dimethyl-2-[(3-pyridinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B2877212.png)
![N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2877215.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2877216.png)

![1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol](/img/structure/B2877219.png)
![5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2877220.png)
